molecular formula C4H9Cl2NO B1590309 Ethyl 2-chloroacetimidate hydrochloride CAS No. 36743-66-5

Ethyl 2-chloroacetimidate hydrochloride

Cat. No.: B1590309
CAS No.: 36743-66-5
M. Wt: 158.02 g/mol
InChI Key: BGWMHFKCAUBYJJ-UHFFFAOYSA-N
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Description

Ethyl 2-chloroacetimidate hydrochloride is a chemical compound with the molecular formula C4H9Cl2NO. It is commonly used in organic synthesis as a reagent for the introduction of the ethoxycarbonyl group. The compound is known for its reactivity and versatility in various chemical reactions.

Preparation Methods

Ethyl 2-chloroacetimidate hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of ethyl chloroacetate with ammonium chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like methylene chloride at low temperatures (0°C) to control the reaction rate and yield . The reaction mixture is then allowed to warm to room temperature and stirred overnight to complete the reaction.

Chemical Reactions Analysis

Ethyl 2-chloroacetimidate hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of new carbon-nitrogen bonds.

    Hydrolysis: In the presence of water or aqueous acids, this compound can hydrolyze to form ethyl 2-chloroacetate and ammonium chloride.

Common reagents used in these reactions include bases like sodium hydroxide and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 2-chloroacetimidate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-chloroacetimidate hydrochloride involves the formation of a reactive intermediate that can undergo nucleophilic attack. The chlorine atom in the compound is highly electrophilic, making it susceptible to nucleophilic substitution reactions. The resulting intermediate can then react with various nucleophiles to form new carbon-nitrogen bonds .

Comparison with Similar Compounds

Ethyl 2-chloroacetimidate hydrochloride can be compared with similar compounds such as:

    Ethyl chloroacetate: Both compounds contain a chloroacetate group, but this compound has an additional imidate functionality.

    Mthis compound: This compound is similar in structure but has a methyl group instead of an ethyl group.

    Ethyl 2-bromoacetimidate hydrochloride: This compound has a bromine atom instead of a chlorine atom, which can affect its reactivity and chemical properties.

This compound is unique due to its specific reactivity and versatility in various chemical reactions, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

ethyl 2-chloroethanimidate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClNO.ClH/c1-2-7-4(6)3-5;/h6H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWMHFKCAUBYJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36743-66-5
Record name 36743-66-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39460
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Record name Ethyl 2-chloroacetimidate hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-chloroacetimidate hydrochloride

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